

# ML-193 as a selective GPR55 antagonist.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ML-193   |           |
| Cat. No.:            | B1676639 | Get Quote |

An In-Depth Technical Guide to ML-193: A Selective GPR55 Antagonist

### Introduction

G protein-coupled receptor 55 (GPR55) is a novel receptor that, despite low sequence homology, is considered by many to be a third cannabinoid receptor.[1][2] It is activated by various endogenous and synthetic cannabinoid ligands, as well as its putative endogenous ligand, L-α-lysophosphatidylinositol (LPI).[2][3] GPR55 is implicated in a range of physiological processes, making it a compelling target for therapeutic intervention. The development of selective pharmacological tools is crucial to dissect its function. **ML-193** (also known as CID 1261822) has emerged as a potent and selective antagonist of GPR55, providing researchers with a valuable tool to investigate the receptor's role in health and disease.[4] This guide provides a comprehensive technical overview of **ML-193** for researchers, scientists, and drug development professionals.

# **GPR55 Signaling Pathways**

GPR55 activation initiates a cascade of intracellular signaling events distinct from the classical CB1 and CB2 receptors. The receptor primarily couples to  $G\alpha12/13$  and  $G\alpha q$  G-proteins. Activation of  $G\alpha13$  leads to the stimulation of the small GTPase RhoA and its downstream effector, ROCK, which is involved in cytoskeleton rearrangement and stress fiber formation. The  $G\alpha q$  pathway activation stimulates phospholipase C (PLC), leading to the release of calcium from intracellular stores. Furthermore, GPR55 signaling can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the activation of various transcription factors, including NFAT (Nuclear Factor of Activated T-cells), CREB (cAMP



response element-binding protein), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).



Click to download full resolution via product page



GPR55 receptor signaling cascade.

# **Quantitative Data on ML-193**

**ML-193** is a quinoline aryl sulfonamide identified through high-throughput screening as a selective GPR55 antagonist. Its activity has been quantified in several key functional assays.

Table 1: Potency of ML-193 as a GPR55 Antagonist

| Assay Type                | Agonist                                    | Cell Line | IC <sub>50</sub> | Reference |
|---------------------------|--------------------------------------------|-----------|------------------|-----------|
| β-arrestin<br>Trafficking | L-α-<br>lysophosphatidyli<br>nositol (LPI) | U2OS      | 221 nM           |           |
| β-arrestin<br>Trafficking | ML186<br>(Synthetic<br>Agonist)            | U2OS      | 120 nM           |           |
| ERK1/2<br>Phosphorylation | LPI                                        | U2OS      | 200 nM           | -         |

Table 2: Selectivity Profile of ML-193

| Receptor        | Activity   | Fold Selectivity over GPR55 | Reference |
|-----------------|------------|-----------------------------|-----------|
| GPR35           | Antagonist | > 145-fold                  |           |
| CB <sub>1</sub> | Antagonist | > 27-fold                   | _         |
| CB <sub>2</sub> | Antagonist | > 145-fold                  | -         |

## **Mechanism of Action of ML-193**

**ML-193** acts as a competitive antagonist at the GPR55 receptor. It effectively blocks the downstream signaling cascades initiated by GPR55 agonists like LPI. Specifically, **ML-193** has been demonstrated to inhibit agonist-induced  $\beta$ -arrestin recruitment and the subsequent



phosphorylation of ERK1/2. This blockade of key signaling nodes prevents the cellular responses typically associated with GPR55 activation.



Click to download full resolution via product page

Antagonistic action of ML-193 on GPR55.

## **Experimental Protocols**

The characterization of **ML-193** relies on specific in vitro assays that measure distinct points in the GPR55 signaling cascade.

1. β-Arrestin Recruitment Assay (Image-Based High-Content Assay)

This assay is a primary method for identifying and characterizing GPR55 ligands.

- Principle: Upon agonist-induced activation and phosphorylation of GPR55, β-arrestin proteins are recruited from the cytoplasm to the receptor at the plasma membrane. This translocation event is visualized and quantified.
- Methodology:
  - Cell Line: A stable cell line (e.g., U2OS or CHO) co-expressing human GPR55 and a fluorescently-tagged β-arrestin (e.g., β-arrestin2-GFP) is used.
  - Compound Treatment: Cells are pre-incubated with various concentrations of the antagonist (ML-193) for a defined period (e.g., 15-30 minutes).



- Agonist Stimulation: A known GPR55 agonist (e.g., LPI) is added to stimulate the receptor.
- Imaging: After incubation, cells are fixed, stained with a nuclear counterstain (e.g., Hoechst), and imaged using a high-content automated microscope.
- Analysis: Image analysis algorithms quantify the translocation of fluorescent β-arrestin from the cytoplasm to the membrane. The antagonist's potency (IC<sub>50</sub>) is determined by measuring the concentration-dependent inhibition of agonist-induced β-arrestin recruitment.

#### 2. ERK1/2 Phosphorylation Assay

This assay measures the modulation of a key downstream signaling pathway.

- Principle: GPR55 activation can lead to the phosphorylation of ERK1/2. This assay quantifies
  the level of phosphorylated ERK (pERK) relative to total ERK.
- Methodology:
  - Cell Culture: GPR55-expressing cells are serum-starved to reduce basal ERK phosphorylation.
  - Treatment: Cells are pre-treated with ML-193 for 30 minutes before stimulation with an agonist like LPI.
  - Lysis: Following stimulation, cells are lysed to extract total protein.
  - Quantification: pERK and total ERK levels are quantified using methods such as Western Blotting or specific ELISA kits.
  - Analysis: The ratio of pERK to total ERK is calculated. The IC₅₀ of ML-193 is determined from the concentration-response curve of pERK inhibition.





Click to download full resolution via product page

Workflow for GPR55 antagonist screening.

## **Applications in Research**

**ML-193** has been utilized as a critical tool to elucidate the function of GPR55 in various biological contexts:

 Neuroinflammation: In studies using LPS-activated primary microglial cells, ML-193 was shown to have anti-neuroinflammatory effects, potently preventing the release of prostaglandin E2 (PGE2).



- Neural Stem Cells: ML-193 attenuates the increased proliferation of human neural stem cells (hNSCs) induced by GPR55 agonists. It also reduces the rate of neuronal differentiation, suggesting a role for GPR55 in adult neurogenesis.
- Parkinson's Disease Model: In a rat model of Parkinson's disease, intra-striatal
  administration of ML-193 was found to attenuate sensorimotor deficits and improve motor
  coordination.

### Conclusion

**ML-193** is a well-characterized, potent, and selective GPR55 antagonist. With high selectivity against the classical cannabinoid receptors  $CB_1$  and  $CB_2$  and the related orphan receptor GPR35, it serves as an indispensable tool for the scientific community. The detailed understanding of its inhibitory action on GPR55-mediated signaling pathways, such as  $\beta$ -arrestin recruitment and ERK phosphorylation, allows for precise interpretation of experimental results. Its utility in diverse in vitro and in vivo models underscores its importance in deciphering the complex biology of GPR55 and evaluating its potential as a therapeutic target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Selective Ligands for GPR55 Antagonists Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML-193 as a selective GPR55 antagonist.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676639#ml-193-as-a-selective-gpr55-antagonist]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com